molecular formula C20H19BrN4O B367135 4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine CAS No. 638136-22-8

4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine

Cat. No.: B367135
CAS No.: 638136-22-8
M. Wt: 411.3g/mol
InChI Key: PHYZEZSWRYSPLZ-UHFFFAOYSA-N
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Description

4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine is a complex organic compound that belongs to the class of indoloquinoxalines. This compound is characterized by its unique structure, which includes a brominated indoloquinoxaline moiety linked to a morpholine ring via an ethyl chain. The indoloquinoxaline core is known for its significant pharmacological activities, including antiviral, cytotoxic, and multidrug resistance-modulating properties .

Mechanism of Action

Target of Action

The primary targets of this compound are predominantly DNA molecules. It exerts its pharmacological action primarily through DNA intercalation. The thermal stability of the intercalated complex (DNA and the 6H-indolo[2,3-b]quinoxaline derivative) plays a crucial role in elucidating its anticancer, antiviral, and other activities .

Mode of Action

The compound interacts with DNA by inserting itself between the base pairs, disrupting the normal helical structure. This intercalation affects DNA replication, transcription, and repair processes. Consequently, it can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth .

Biochemical Pathways

The affected pathways include DNA replication, repair, and transcription. By interfering with these processes, the compound disrupts cellular homeostasis and contributes to its therapeutic effects. Additionally, it may modulate gene expression, impacting downstream signaling pathways .

Pharmacokinetics

Result of Action

At the molecular level, the compound’s DNA intercalation disrupts essential cellular processes. It can induce DNA damage, alter gene expression, and trigger cell death pathways. In cancer cells, this results in tumor suppression. In antiviral applications, it interferes with viral replication .

Action Environment

Environmental factors significantly influence the compound’s efficacy and stability:

Preparation Methods

The synthesis of 4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine typically involves multiple steps. The initial step often includes the formation of the indoloquinoxaline core. This can be achieved by condensing 1,2-diaminobenzene (o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The bromination of the indoloquinoxaline core is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions. Finally, the brominated indoloquinoxaline is reacted with morpholine in the presence of a suitable base to yield the target compound .

Chemical Reactions Analysis

4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the indoloquinoxaline core can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming different ring structures.

Common reagents used in these reactions include bromine, N-bromosuccinimide (NBS), and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

4-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O/c21-14-5-6-18-15(13-14)19-20(23-17-4-2-1-3-16(17)22-19)25(18)8-7-24-9-11-26-12-10-24/h1-6,13H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYZEZSWRYSPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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